Iofensulfuron-sodium

Description

Historical Context and Developmental Milestones of Sulfonylurea Herbicides

The initial breakthrough came from the work of George Levitt at DuPont, who identified that sulfonylurea compounds with aminopyrimidine derivatives displayed exceptionally high biological activity. bioone.orgbioone.org This discovery led to the development of the first generation of sulfonylurea herbicides, such as chlorsulfuron (B1668881) and metsulfuron, which were registered in the 1990s for selective control of broadleaf weeds and some grasses in turfgrass and various crops. bioone.orgcambridge.orgbioone.org The development of sulfonylureas facilitated a major shift toward post-emergence weed control and compatibility with integrated pest management (IPM) programs. agropages.com Over the decades, research has continued, leading to the synthesis of many new sulfonylurea compounds with more specific weed control spectrums. bioone.orgbioone.org

Chemical Classification and Structural Features Relevant to Bioactivity

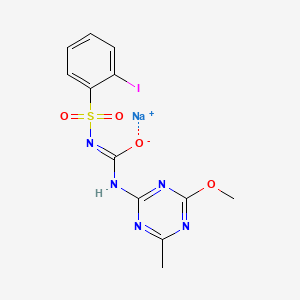

Iofensulfuron-sodium is chemically classified as a triazinylsulfonylurea herbicide. bcpcpesticidecompendium.org Its structure, like other sulfonylureas, is defined by a core functional group consisting of a sulfonyl group (-S(=O)2-) attached to a ureylene group. wikipedia.org The specific identity and properties of each sulfonylurea herbicide are determined by the different side chains (R1 and R2) attached to this core structure. wikipedia.org

The bioactivity of this compound is directly linked to its molecular structure. The key mechanism of action for all sulfonylurea herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). agropages.comwikipedia.orgresearchgate.net This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine (B10760876), and isoleucine—which are essential for protein synthesis and, consequently, plant cell growth and division. wikipedia.org By blocking the ALS enzyme, this compound effectively halts the growth of susceptible plants. researchgate.net The specific arrangement of its aromatic rings and substituent groups, including the iodine atom on the phenyl ring, influences its binding affinity to the target enzyme and its selectivity across different plant species.

Below is a table detailing the chemical identity of this compound.

| Identifier | Value |

| IUPAC Name | sodium {[(2-iodophenyl)sulfonyl]carbamoyl}(4-methoxy-6-methyl-1,3,5-triazin-2-yl)azanide bcpcpesticidecompendium.org |

| CAS Name | 2-iodo-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide sodium salt (1:1) bcpcpesticidecompendium.org |

| CAS Registry No. | 1144097-30-2 bcpcpesticidecompendium.orgdrugfuture.com |

| Molecular Formula | C12H11IN5NaO4S bcpcpesticidecompendium.org |

Significance in Modern Weed Management Paradigms and Research Priorities

This compound and other sulfonylurea herbicides remain significant in modern agriculture due to their high efficacy at low use rates and their selective nature. agropages.comwikipedia.org They are integral components of integrated weed management (IWM) programs, which emphasize a combination of chemical and non-chemical methods to control weeds sustainably. ucanr.edu The use of potent, low-rate herbicides like this compound aligns with the broader agricultural trend of reducing the total chemical load on the environment. agropages.com

Current research priorities in the field of sulfonylurea herbicides focus on several key areas. A primary concern is the management of herbicide resistance. The widespread and repeated use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed species, making this a significant challenge for their continued effective use. nih.gov Therefore, research is directed towards understanding the mechanisms of resistance and developing strategies to mitigate its spread, such as rotating herbicides with different modes of action.

Furthermore, ongoing research involves the development of new sulfonylurea molecules and formulations to broaden the spectrum of controlled weeds, enhance crop selectivity, and improve environmental profiles. The combination of this compound with other herbicides is also an area of study to manage a wider range of weeds and combat resistance. google.com

Structure

3D Structure of Parent

Properties

CAS No. |

1144097-30-2 |

|---|---|

Molecular Formula |

C12H11IN5NaO4S |

Molecular Weight |

471.21 g/mol |

IUPAC Name |

sodium;N'-(2-iodophenyl)sulfonyl-N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamimidate |

InChI |

InChI=1S/C12H12IN5O4S.Na/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13;/h3-6H,1-2H3,(H2,14,15,16,17,18,19);/q;+1/p-1 |

InChI Key |

CWTLTFQJQXGTTP-UHFFFAOYSA-M |

Isomeric SMILES |

CC1=NC(=NC(=N1)OC)N/C(=N/S(=O)(=O)C2=CC=CC=C2I)/[O-].[Na+] |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=NS(=O)(=O)C2=CC=CC=C2I)[O-].[Na+] |

Origin of Product |

United States |

Mechanistic Elucidation of Iofensulfuron Sodium S Mode of Action

Inhibition of Acetolactate Synthase (ALS) as Primary Target Mechanism

The primary mode of action for Iofensulfuron-sodium, like other sulfonylurea herbicides, is the specific and potent inhibition of the enzyme acetolactate synthase, also known as acetohydroxyacid synthase (AHAS). ontosight.aihep.com.cn This enzyme is fundamental for the biosynthesis of branched-chain amino acids in plants, fungi, and bacteria, but it is absent in animals, which accounts for the low direct toxicity of these herbicides to mammals. smartsociety.orgclockss.orgnih.gov The inhibition of ALS disrupts the production of essential proteins, which in turn interferes with cell division and leads to the cessation of growth in susceptible plants. rbherbicidas.com.br

Enzymatic Kinetics and Allosteric Modulation Studies

The inhibition of ALS by sulfonylurea herbicides is characterized by slow, tight-binding kinetics and is generally considered a form of non-competitive or uncompetitive inhibition. pressbooks.pubscielo.br This means the inhibitor, this compound, does not directly compete with the substrate for the active site. Instead, it binds to the enzyme-substrate complex or a separate allosteric site, changing the three-dimensional conformation of the enzyme and reducing its catalytic efficiency and affinity for its substrates. pressbooks.pubadelaide.edu.au

Kinetic studies on various sulfonylureas demonstrate their high potency. The concentration of herbicide required to inhibit 50% of the enzyme's activity (I₅₀) is often in the low nanomolar (nM) to micromolar (µM) range. pressbooks.pubredalyc.org For instance, research on the sulfonylurea metsulfuron-methyl (B1676535) showed an I₅₀ value of 0.01 µM on the ALS enzyme of a susceptible canola hybrid. redalyc.org This high affinity allows these herbicides to be effective at very low application rates. The binding is often so potent that it can be considered practically irreversible under physiological conditions, leading to a complete shutdown of the enzyme's function. ontosight.ai

Below is an interactive data table summarizing representative kinetic values for different sulfonylurea herbicides on the ALS enzyme from susceptible plant biotypes.

Downstream Biochemical and Physiological Perturbations in Sensitive Flora

The inhibition of ALS by this compound triggers a series of downstream effects that disrupt plant metabolism and physiology, ultimately leading to mortality.

Amino Acid Biosynthesis Disruption and Metabolic Cascade Effects

ALS catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine. hep.com.cngoogle.com The inhibition of ALS by this compound leads to a rapid depletion of these amino acids within the plant cells. google.com Since valine, leucine, and isoleucine are fundamental building blocks for proteins, their absence halts protein synthesis. rbherbicidas.com.br This cessation of protein production is a primary metabolic catastrophe, as it prevents the creation of enzymes and structural proteins necessary for all cellular functions and growth. Studies on plants treated with sulfonylurea herbicides have confirmed a significant decrease in the levels of these BCAAs, which correlates with the onset of herbicidal symptoms. plantprotection.pl

Impact on Cell Cycle Progression and Meristematic Activity

Plant growth is driven by cell division and elongation, processes that are most active in the meristematic tissues located at the tips of roots and shoots. ufl.edu These regions have a high demand for protein synthesis to support rapid cell proliferation. pressbooks.pub By halting the production of essential amino acids, this compound effectively starves the meristems of the building blocks needed for cell division. ontosight.ai This leads to a swift arrest of the cell cycle, stopping root and shoot growth within hours of application. pressbooks.pub The initial symptoms of injury, such as stunting and discoloration, are therefore most evident in the newest growth of the plant. purdue.edu The inability of the meristems to produce new cells is a direct cause of the plant's inability to grow and ultimately results in its death. rbherbicidas.com.br

Alterations in Photosynthetic and Respiratory Processes

The following table lists the chemical compounds mentioned in this article.

Environmental Fate and Ecologically Oriented Research of Iofensulfuron Sodium

Environmental Dissipation and Transformation Pathways of Iofensulfuron-sodium

Aquatic Environmental Compartment Studies

The behavior of this compound in aquatic environments is a critical area of research, focusing on its movement, distribution, and degradation in water systems.

Hydrological Transport and Distribution in Surface Waters (e.g., Stream Mesocosms)

Studies utilizing outdoor stream mesocosms have been instrumental in understanding the hydrological transport and distribution of this compound under conditions that mimic natural streams. researchgate.netrptu.de These mesocosms are controlled experimental ecosystems that allow for the study of pesticide fate and effects in a more realistic setting than laboratory experiments. rptu.deresearchgate.net

In a typical stream mesocosm study, a pulse exposure of the herbicide is introduced into the system, and its concentration is monitored over time in different compartments, including the water column, sediment, and aquatic plants. researchgate.netkobv.de Research has shown that during a 24-hour exposure period, the aqueous concentrations of this compound can remain stable. researchgate.net The design of these mesocosms, often long channels with controlled water flow, allows for the assessment of how the herbicide is transported downstream and distributed among various aquatic components. researchgate.netrptu.de

The use of hydrological models is essential for predicting the environmental concentrations of pesticides in surface waters. frontiersin.orgwikipedia.org These models consider various entry routes, such as spray drift, drainage, and runoff, to estimate potential contamination levels. europa.eu For instance, the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) framework provides guidance and models for assessing the environmental exposure of plant protection products, including their transport to surface water. frontiersin.orgbayer.com

The partitioning of this compound into different aquatic environmental compartments, such as water, suspended solids, sediments, and biota, is influenced by factors like its water solubility and adsorption characteristics. fao.org Higher-tier studies that incorporate various matrices like water, sediment, and plants provide a more realistic understanding of the chemical's fate and behavior. researchgate.net

Table 1: Key Parameters in Hydrological Transport Studies of this compound

| Parameter | Description | Relevance to this compound |

| Exposure Duration | The length of time an aquatic system is exposed to the herbicide. | Studies have utilized 24-hour pulse exposures to simulate realistic scenarios in streams. researchgate.netkobv.de |

| Aqueous Concentration | The amount of the herbicide dissolved in the water. | Can remain stable during the initial exposure phase in mesocosm studies. researchgate.net |

| Mesocosm Design | The physical characteristics of the experimental stream system. | Typically involves long channels with controlled flow to mimic natural stream conditions. researchgate.netrptu.de |

| Environmental Compartments | Different parts of the aquatic system where the herbicide can be found. | Includes water, sediment, and aquatic macrophytes like Elodea canadensis and Myriophyllum spicatum. researchgate.netrptu.deresearchgate.net |

Phototransformation and Hydrolytic Degradation Kinetics

The degradation of this compound in aquatic environments occurs through processes like phototransformation (degradation by light) and hydrolysis (reaction with water). The kinetics of these reactions, which describe their rates, are crucial for determining the persistence of the herbicide in water.

Phototransformation: The breakdown of chemical compounds by light energy is a significant degradation pathway for many pesticides. plos.org For this compound, photolysis in soil has been observed to produce metabolites. bayer.com The rate of phototransformation can be influenced by factors such as the intensity of solar radiation and the presence of other substances in the water that can act as photosensitizers. plos.org Kinetic studies often follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the herbicide. plos.org

Hydrolytic Degradation: This process involves the cleavage of chemical bonds by the addition of a water molecule. nih.govresearchgate.net The rate of hydrolysis is highly dependent on the pH of the water. Sulfonylurea herbicides, the class to which this compound belongs, are generally more stable in neutral or alkaline water and degrade more rapidly in acidic conditions. The degradation process can be influenced by the presence of oligomers, which are smaller molecules derived from the parent compound, although their effect can be complex and may not always accelerate degradation. nih.gov The degradation kinetics can be determined using various models, including zero, first, and second-order equations. researchgate.net

Table 2: Factors Influencing Degradation Kinetics of this compound in Aquatic Environments

| Degradation Process | Influencing Factors | Kinetic Model |

| Phototransformation | Light intensity, Wavelength, Presence of photosensitizers | Typically follows pseudo-first-order kinetics. plos.org |

| Hydrolytic Degradation | pH, Temperature, Presence of catalytic agents (e.g., acids, bases) | Can be described by zero, first, or second-order rate equations. researchgate.netresearchgate.net |

Terrestrial Environmental Compartment Studies

The fate of this compound in the terrestrial environment is primarily governed by its interactions with soil, including how it binds to soil particles, its potential to move through the soil profile, and its breakdown by soil microorganisms.

Soil Adsorption, Desorption, and Leaching Potentials

The movement of this compound in soil is largely controlled by adsorption and desorption processes, which in turn influence its leaching potential.

Adsorption and Desorption: Adsorption is the process by which the herbicide binds to soil particles, while desorption is its release from these particles. nih.govirost.ir These processes are critical in determining the availability of the herbicide for plant uptake, microbial degradation, and movement in the soil solution. The extent of adsorption is often described by the Freundlich or Langmuir isotherm models. scielo.org.mx Soil properties such as organic carbon content, clay content, and pH significantly affect the adsorption and desorption of sulfonylurea herbicides. scielo.br For instance, higher organic matter content generally leads to increased adsorption. irost.ir

Leaching: Leaching is the downward movement of the herbicide through the soil profile with water. scielo.brnih.gov The potential for this compound to leach into groundwater is a key environmental concern. bayer.com Models like FOCUS PEARL and PELMO are used to predict the environmental concentrations of herbicides and their metabolites in groundwater. bayer.com The leaching potential is inversely related to the degree of adsorption; strongly adsorbed compounds are less likely to leach. scielo.br Soil type plays a crucial role, with sandy soils generally having a higher leaching potential than clay soils due to lower adsorption and higher water permeability. scielo.brnih.gov

Table 3: Soil Properties Affecting Adsorption, Desorption, and Leaching of this compound

| Soil Property | Effect on Adsorption/Desorption | Effect on Leaching |

| Organic Carbon Content | Higher content generally increases adsorption and decreases desorption. irost.ir | Higher content reduces leaching potential. |

| Clay Content | Higher clay content can increase adsorption due to a larger surface area. nih.gov | Higher clay content generally reduces leaching. |

| pH | Influences the charge of both the herbicide molecule and soil colloids, affecting adsorption. scielo.org.mxscielo.br | Can indirectly affect leaching by influencing adsorption. |

| Soil Texture (Sand, Silt, Clay) | Finer textured soils (higher clay) tend to have higher adsorption. nih.gov | Coarser textured soils (sandy) have a higher leaching potential. scielo.brnih.gov |

Microbial-Mediated Biodegradation Processes

Biodegradation by soil microorganisms is a primary pathway for the dissipation of many herbicides, including this compound. slideshare.netresearchgate.net

Microorganisms such as bacteria and fungi can break down organic compounds through their metabolic processes. researchgate.netmdpi.com This can occur through two main mechanisms: growth, where the pollutant serves as a source of carbon and energy, and cometabolism, where the pollutant is degraded in the presence of another growth substrate. researchgate.net The rate of biodegradation is influenced by a variety of factors, including the bioavailability of the herbicide, soil moisture, temperature, pH, and the composition of the microbial community. slideshare.net

For sulfonylurea herbicides, microbial degradation is a key factor in their persistence in the soil. bayer.com The degradation can proceed through various biochemical reactions, such as dehalogenation, deamination, and hydroxylation. slideshare.net The persistence of the herbicide, often expressed as its half-life (DT50), is a critical parameter in environmental risk assessment. bayer.com Laboratory and field studies are conducted to determine these degradation rates under various environmental conditions. bayer.comepa.gov

Table 4: Factors Influencing Microbial Biodegradation of this compound in Soil

| Factor | Influence on Biodegradation |

| Microbial Population | The presence and activity of specific degrading microorganisms are essential. slideshare.netresearchgate.net |

| Bioavailability | Adsorption to soil particles can reduce the availability of the herbicide to microorganisms. slideshare.net |

| Soil Moisture and Temperature | Optimal levels are required for microbial activity. slideshare.net |

| Soil pH | Affects both microbial activity and the chemical form of the herbicide. |

| Organic Matter | Can serve as a primary energy source for microbial populations (cometabolism). researchgate.net |

Dynamics of Microbial Community Structure and Function under Exposure

Research specifically detailing the dynamics of microbial community structure and function under direct exposure to this compound is limited in the available scientific literature. However, the introduction of any xenobiotic compound, such as a herbicide, into an ecosystem can influence microbial communities. The dynamics of these communities are critical as they underpin essential ecosystem functions like nutrient cycling. frontiersin.orgaloki.hu In various environments, microbial community composition is shaped by factors such as nutrient availability, pH, and the presence of chemical stressors. frontiersin.orgnih.gov

Identification of Microbial Degradation Intermediates and Pathways

Specific microbial degradation intermediates and pathways for this compound are not extensively detailed in the reviewed literature. The breakdown of complex organic molecules like herbicides by microorganisms is a fundamental process for their removal from the environment. nih.gov This degradation typically occurs through a series of enzymatic reactions.

For many organic pollutants, particularly aromatic compounds, aerobic degradation pathways are common. researchgate.netmdpi.com These processes are often initiated by oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it less stable and prone to cleavage. nih.govmdpi.com This initial step often leads to the formation of key intermediates like catechols, which are then further broken down via ortho- or meta-cleavage pathways into compounds that can enter central metabolic cycles, such as the TCA cycle. researchgate.netmdpi.com The specific pathway and resulting intermediates are dependent on the compound's structure and the enzymatic capabilities of the present microorganisms. nih.gov For instance, the degradation of polycyclic aromatic hydrocarbons (PAHs) can involve the formation of dihydrodiols, protocatechuate, and other intermediates before complete mineralization. researchgate.netpjoes.com The ability of microbial consortia to degrade complex chemicals often relies on the specialized roles of different species, where intermediates produced by one organism are utilized by another. nih.gov

Non-Target Organism Response and Ecological Impact Assessments

Aquatic Macrophyte Sensitivity and Recovery Dynamics

The herbicide this compound, an acetolactate synthase inhibitor, has been shown to impact the growth of non-target aquatic macrophytes. researchgate.netresearchgate.net Studies focusing on species such as Canadian waterweed (Elodea canadensis) and Eurasian watermilfoil (Myriophyllum spicatum) reveal that sensitivity and recovery are key aspects of ecological impact assessment. kobv.decabidigitallibrary.orgnih.gov These plants are integral to aquatic ecosystems, providing habitat and food for fauna, influencing oxygen levels, and affecting water flow. researchgate.net

In controlled stream mesocosm experiments, the response of Elodea canadensis and Myriophyllum spicatum to a 24-hour pulse exposure of this compound has been characterized. researchgate.netkobv.deebi.ac.uk The study observed growth inhibition at concentrations of 1, 3, 10, and 30 µg/L. researchgate.netkobv.de

The most sensitive biological endpoint measured for both species was the total shoot length. ebi.ac.uk For Myriophyllum spicatum, a maximum growth inhibition of 66% for total shoot length was observed. kobv.de Elodea canadensis showed a maximum growth inhibition of 45% for the same endpoint. kobv.de Other endpoints evaluated included the growth rates of main and side shoots, shoot number, maximum root length, and dry weight. ebi.ac.uk The data indicates a clear dose-response relationship, with higher concentrations leading to greater growth inhibition.

Interactive Table: Growth Inhibition of Aquatic Macrophytes by this compound This table summarizes the maximum growth inhibition observed in a stream mesocosm study following a 24-hour pulse exposure to this compound. The total shoot length was identified as the most sensitive endpoint.

| Species | Maximum Growth Inhibition (Total Shoot Length) | Reference |

| Myriophyllum spicatum | 66% | kobv.de |

| Elodea canadensis | 45% | kobv.de |

The capacity of aquatic ecosystems to recover from chemical stressors is a critical component of their resilience. nih.gov Following a pulse exposure to this compound, the potential for macrophyte recovery has been a focus of research. In a stream mesocosm study, both Myriophyllum spicatum and Elodea canadensis demonstrated recovery in terms of total shoot length within a 42-day period after the initial 24-hour exposure. kobv.descience.gov

Resilience in these systems is maintained by factors such as connectivity, habitat heterogeneity, and functional redundancy, which allow the system to compensate for stress and promote recovery after adverse impacts. nih.gov The recovery of macrophytes after a transient, or pulse, exposure event highlights the importance of exposure duration in risk assessment. While the initial impact can be significant, the subsequent period without the chemical stressor allows for regrowth, demonstrating the plants' resilience. kobv.de However, ecosystems rarely recover to their exact previous state, and the process can be slow. nih.gov Understanding these recovery dynamics is essential for predicting the long-term ecological consequences of herbicide use. oup.com

Stream mesocosms have become increasingly important for higher-tier aquatic macrophyte risk assessment of plant protection products. ebi.ac.ukscience.govscience.gov This is primarily because they can simulate more realistic environmental conditions compared to laboratory tests, particularly the stream-typical pulse exposures that often occur from agricultural runoff. researchgate.netkobv.de Pond mesocosms, historically used, are not designed to mimic these stream-specific conditions. kobv.de

The Landau Stream Mesocosm Facility, for example, consists of multiple independent concrete channels (e.g., 45 m long) where water flow can be managed in either a flow-through or recirculation mode to simulate agricultural streams. uni-landau.de These systems can be equipped with sediment and established with various macrophyte species and invertebrate communities. uni-landau.de Such setups allow researchers to assess the effects of chemical contaminants on organisms over extended periods and within a more complex, semi-natural environment. uni-landau.denih.gov Studies using these refined methodologies, like the one evaluating this compound, provide valuable data on both the immediate toxic effects and the subsequent recovery of organisms, offering a more comprehensive picture for ecological risk assessment. researchgate.netnih.govscience.gov

Terrestrial Non-Target Plant (NTTP) Assessment Methodologies

The assessment of potential risk to terrestrial non-target plants (NTTPs) from herbicides like this compound is a critical component of environmental risk assessment. Methodologies have evolved from simplified laboratory-based tests to more ecologically relevant field studies to better predict effects under realistic environmental conditions. These advanced methodologies focus on understanding impacts not just on individual plants but on the structure and function of plant communities.

Standard lower-tier laboratory studies (e.g., seedling emergence and vegetative vigor tests) provide essential baseline toxicity data but have inherent limitations. They are conducted in controlled environments, devoid of climatic variability, soil heterogeneity, and inter-specific competition, which can significantly influence a plant's response to herbicide exposure. To address these limitations and provide a more realistic risk assessment for compounds such as this compound, higher-tier field study designs have been developed and validated.

These advanced studies are designed to simulate real-world exposure scenarios, such as spray drift, and to evaluate effects on plants under natural field conditions. The validation of these designs ensures that the results are robust, reproducible, and ecologically relevant for predicting potential impacts in off-field habitats.

Key characteristics of a higher-tier NTTP field study design include:

Realistic Exposure: Application methods mimic off-target spray drift, using specialized equipment to deliver a gradient of exposure rates adjacent to the treated area. This allows for the determination of a No-Observed-Effect-Rate (NOER) under field conditions.

Ecologically Relevant Endpoints: Measurements extend beyond simple mortality or biomass reduction. They include assessments of plant height, developmental stage, seed production, and reproductive success, which are crucial for understanding long-term population viability.

Inclusion of Competition: Studies are often conducted on established plant communities or multi-species plots, allowing for the assessment of how herbicide effects are modulated by competitive interactions between species.

Consideration of Recovery: The design incorporates multiple assessment timings over a growing season, and sometimes into the following year, to evaluate the potential for affected plants to recover from sublethal exposure.

The table below contrasts the parameters of a standard lower-tier laboratory study with a higher-tier field study for assessing the effects of this compound.

| Parameter | Lower-Tier (e.g., Tier II Vegetative Vigor) | Higher-Tier (Field Study) |

|---|---|---|

| Environment | Controlled growth chamber or greenhouse | Natural field conditions with environmental variability |

| Exposure Simulation | Direct overhead spray application to individual pots | Simulated spray drift gradient adjacent to a treated area |

| Test System | Single species grown in monoculture | Multi-species assemblages or existing plant communities |

| Primary Endpoints | Biomass, mortality, visual injury ratings (e.g., chlorosis) | Biomass, survival, seed yield, species richness, plant cover |

| Ecological Realism | Low (no competition, stable environment) | High (includes competition, weather, soil factors) |

| Assessment of Recovery | Limited (typically short-term, 14-21 days) | Integral (assessed over a full growing season or longer) |

Validation efforts have demonstrated that these higher-tier designs provide more accurate predictions of effects at the population and community levels, making them an indispensable tool for refining the risk assessment of potent herbicides like this compound.

Within higher-tier NTTP studies, the choice of measurement endpoints is critical. The effects of this compound can be evaluated using either single-species endpoints or community-level endpoints, each providing different but complementary information for risk assessment.

Single-Species Endpoints focus on the response of individual, pre-selected species. These are often the most sensitive species identified in lower-tier testing. Endpoints include the effective rate causing a 25% or 50% reduction (ER25, ER50) in a specific parameter like biomass or seed set. The primary advantage of this approach is its high sensitivity and clear, quantifiable link between exposure and effect for a given species. However, it may not fully capture the cascading effects within an ecosystem.

Species Richness: The total number of different species present.

Diversity Indices (e.g., Shannon, Simpson): Metrics that account for both the number of species and their relative abundance.

Evenness: A measure of how evenly distributed individuals are among the different species.

Functional Group Shifts: Changes in the relative abundance of plant types, such as a decrease in sensitive broadleaf plants (forbs) and a corresponding increase in tolerant grasses.

The following table summarizes the types of information gained from each endpoint category in a hypothetical field study on this compound.

| Endpoint Category | Example Measurement | Information Provided | Ecological Interpretation |

|---|---|---|---|

| Single-Species | Biomass ER50 for a sensitive forb (e.g., Myosotis arvensis) | Quantifies the specific rate that causes a 50% biomass reduction in a highly sensitive plant. | Direct toxicological sensitivity of a specific population. Useful for limit-setting. |

| Single-Species | Seed production of a grass species | Measures the impact on the reproductive fitness and future population potential of that species. | Potential for long-term population decline or recovery. |

| Community-Level | Change in Species Richness | Indicates if species are being eliminated from the community due to exposure. | Loss of biodiversity and potential ecosystem function. |

| Community-Level | Shift in Forb:Grass Ratio | Shows changes in the fundamental structure of the plant community. | Alteration of habitat structure and food resource availability (e.g., for pollinators vs. grazers). |

A comprehensive risk assessment for this compound benefits from an integrated analysis of both single-species and community-level endpoints to understand direct toxicity and broader, system-wide ecological shifts.

Potential for Indirect Ecological Effects and Trophic Transfer within Ecosystems

The ecological impact of a herbicide like this compound is not limited to its direct toxic effects on non-target plants. Alterations to the plant community can trigger a cascade of indirect effects on other organisms and trophic levels within the ecosystem.

Indirect effects primarily stem from the modification of habitat and the disruption of food webs. This compound, being highly effective against broadleaf plants, can significantly reduce the abundance and diversity of forbs in off-target areas. This has several potential consequences:

Impact on Herbivores: Organisms that depend on these plants for food or shelter may be adversely affected. This includes phytophagous insects, such as the larvae of certain Lepidoptera (butterflies and moths) that have specific host-plant requirements. A reduction in host plants leads to a reduction in food resources for these primary consumers.

Impact on Pollinators: The loss of flowering forbs can lead to a significant decline in available nectar and pollen resources, indirectly impacting pollinator populations, including bees, butterflies, and other insects.

Impact on Granivores: A reduction in the seed production of sensitive plants can diminish the food supply for seed-eating birds and small mammals, potentially affecting their survival and reproductive success over the winter.

Trophic transfer refers to the movement of a chemical compound through the food chain. For this compound, the primary route of entry into the food web is through the consumption of treated or contaminated vegetation by herbivores (primary consumers). However, sulfonylurea herbicides are generally characterized by properties that suggest a low potential for significant bioaccumulation or biomagnification. They typically have low octanol-water partition coefficients (Kow), indicating low lipophilicity, and are often readily metabolized and excreted by vertebrate organisms.

Therefore, while direct toxicity from trophic transfer to higher-level organisms (secondary consumers like insectivorous birds) is considered a low risk, the indirect effects from habitat and food source depletion remain the primary pathway for potential ecosystem-level impacts. The risk is less about the chemical moving up the food chain and more about the removal of the bottom of the food chain.

The potential pathways for these effects are conceptualized in the table below.

| Trophic Level | Organism Group | Primary Exposure/Impact Pathway | Potential Ecological Consequence |

|---|---|---|---|

| Producers | Non-Target Plants (especially broadleaf forbs) | Direct phytotoxicity from spray drift. | Reduced biomass, cover, and seed production; shift in community composition toward tolerant grasses. |

| Primary Consumers | Herbivorous Insects, Pollinators, Granivorous Birds/Mammals | Indirect: Loss of food source (foliage, nectar, seeds) and habitat. Direct: Dietary intake of residues on vegetation. | Reduced population density and diversity due to food limitation. Trophic transfer of residues is possible but biomagnification is unlikely. |

| Secondary Consumers | Insectivorous Birds, Predatory Insects, Small Carnivores | Indirect: Reduction in prey availability (e.g., fewer insects). Direct: Consumption of contaminated prey. | Reduced foraging success and potential decline in reproductive fitness due to scarce food resources. |

Mechanisms of Plant Selectivity and Herbicide Resistance to Iofensulfuron Sodium

Basis of Differential Plant Selectivity

The ability of iofensulfuron-sodium to control weeds without harming crops, known as selectivity, is a critical aspect of its utility in agriculture. This selectivity is not absolute and depends on a variety of factors that differ between plant species.

The differential response of plant species to this compound can often be attributed to variations in the rate of herbicide absorption, its movement within the plant (translocation), and the speed at which it is metabolized into non-toxic substances. kobv.de

For instance, studies have shown that tolerant plant species are often capable of rapidly metabolizing sulfonylurea herbicides into inactive forms, thereby preventing the herbicide from reaching and inhibiting the ALS enzyme in sufficient quantities to cause harm. kobv.de The rate of this metabolic breakdown can be a key determinant of a plant's tolerance. kobv.de Conversely, susceptible species may absorb the herbicide more readily, translocate it more efficiently to growing points where the ALS enzyme is most active, or metabolize it too slowly to prevent its herbicidal effects.

Research on various sulfonylurea herbicides has highlighted the importance of these physiological processes. For example, differences in the absorption and translocation of these herbicides have been observed between various crop and weed species. It has been noted that factors such as the physical and chemical properties of the plant cuticle can influence the rate of herbicide uptake.

The target enzyme of this compound, acetolactate synthase (ALS), can exist in different forms, known as isozymes, within a single plant and across different species. These isozymes may exhibit varying degrees of sensitivity to ALS-inhibiting herbicides.

The inherent tolerance of some plant species to sulfonylurea herbicides can be due to the presence of an ALS isozyme that is naturally less sensitive to inhibition by the herbicide. science.gov This natural insensitivity means that even if the herbicide reaches the enzyme, it may not bind effectively, allowing the plant to continue producing the essential branched-chain amino acids. The genetic diversity of ALS enzymes across the plant kingdom contributes significantly to the selective nature of herbicides like this compound.

Herbicide Resistance Mechanisms in Weed Biotypes

The repeated use of herbicides with the same mode of action, such as this compound, can lead to the selection of resistant individuals within a weed population. This herbicide resistance is a significant challenge in agriculture and is primarily driven by two main mechanisms: target-site resistance and non-target-site resistance.

The most common mechanism of resistance to ALS-inhibiting herbicides is target-site resistance, which involves genetic mutations in the ALS gene itself. iung.plresearchgate.net These mutations alter the structure of the ALS enzyme, reducing its binding affinity for the herbicide.

Specific point mutations in the ALS gene have been identified that confer resistance to sulfonylurea herbicides. These mutations result in a single amino acid substitution at critical positions within the enzyme. Some of the most frequently reported mutations associated with resistance to ALS inhibitors include:

Pro-197: Substitutions of proline at position 197 with other amino acids such as serine, threonine, alanine, histidine, or leucine (B10760876) are very common in resistant weed biotypes. iung.plmdpi.comnih.gov This mutation is known to confer high levels of resistance to sulfonylureas. iung.pl

Trp-574: A substitution of tryptophan at position 574 with leucine is another well-documented mutation that leads to broad cross-resistance to several classes of ALS inhibitors. nih.govnih.gov

Ala-122: Mutations at this position can also confer resistance, though they may result in different cross-resistance patterns compared to other mutations.

Ser-653: A substitution at this position has also been linked to resistance in some weed species. mdpi.com

The identification of these resistance-conferring alleles is often achieved through sequencing of the ALS gene from suspected resistant weed populations. mdpi.comnih.gov Molecular techniques like Cleaved Amplified Polymorphic Sequence (CAPS) markers have also been developed for the rapid diagnosis of specific resistance mutations. nih.gov

Below is a table summarizing key mutations in the ALS gene that confer resistance to ALS-inhibiting herbicides.

| Amino Acid Position | Original Amino Acid | Substituted Amino Acid(s) | Associated Herbicide Resistance | Selected Weed Species with Mutation |

| 197 | Proline (Pro) | Serine (Ser), Threonine (Thr), Alanine (Ala), Histidine (His), Leucine (Leu) | Sulfonylureas, Triazolopyrimidines, Imidazolinones, Pyrimidinyl benzoates | Lolium rigidum nih.gov, Apera spica-venti iung.pl, Echinochloa spp. mdpi.com, Erigeron sumatrensis mdpi.com, Hordeum leporinum nih.gov |

| 574 | Tryptophan (Trp) | Leucine (Leu) | Sulfonylureas, Imidazolinones, Triazolopyrimidines, Pyrimidinyl-thio-benzoates | Lolium multiflorum nih.gov, Echinochloa oryzicola nih.gov |

| 1781 (ACCase) | Isoleucine (Ile) | Leucine (Leu) | Aryloxyphenoxypropionates, Cyclohexanediones | Echinochloa spp. mdpi.com |

| 2041 (ACCase) | Isoleucine (Ile) | Asparagine (Asn) | ACCase inhibitors | Lolium multiflorum nih.gov |

| 2078 (ACCase) | Aspartate (Asp) | Glycine (Gly) | ACCase inhibitors | Lolium multiflorum, Lolium rigidum, Lolium perenne nih.gov |

| 106 (EPSPS) | Proline (Pro) | Serine (Ser), Alanine (Ala) | Glyphosate | Lolium multiflorum, Lolium rigidum nih.gov |

Mutations in the ALS gene can have significant consequences for the structure and function of the enzyme. The substitution of one amino acid for another can alter the three-dimensional conformation of the protein, particularly at the herbicide binding site. researchgate.net This change in shape can prevent the herbicide molecule from fitting into its binding pocket, thus rendering the enzyme insensitive to inhibition. caws.org.nz

While these mutations confer a survival advantage in the presence of the herbicide, they can sometimes come at a fitness cost to the plant. The altered enzyme may be less efficient at catalyzing its normal biochemical reaction, which is the synthesis of branched-chain amino acids. mdpi.com This can lead to reduced growth and competitiveness of the resistant biotype in the absence of herbicide selection pressure. However, in many cases, the fitness cost associated with ALS mutations is relatively low, allowing resistant populations to persist and spread. The structural changes in the ALS enzyme due to mutations are a key area of research for understanding the molecular basis of herbicide resistance and for designing new herbicides that can overcome it.

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of a herbicide from reaching its target site, or that mitigate the effects of the herbicide's action. nih.gov These mechanisms are often complex and can confer resistance to multiple herbicides with different modes of action. nih.gov

Enhanced Metabolic Detoxification Pathways

One of the most significant forms of NTSR is the enhanced metabolism of the herbicide into non-toxic or less toxic compounds. nih.gov This process is typically carried out by large and diverse enzyme families.

Cytochrome P450 Monooxygenases (P450s): These enzymes are frequently implicated in metabolic resistance to sulfonylurea herbicides. uwa.edu.au They catalyze oxidative reactions, such as hydroxylation or demethylation, which is often the first step in detoxification. nih.gov For example, in resistant populations of the weed Bromus rigidus, low-level resistance to sulfonylurea herbicides was reversed by the application of malathion, a known P450 inhibitor, strongly suggesting that P450-mediated metabolism was the resistance mechanism. uwa.edu.au While direct evidence for this compound is not available, it is plausible that resistant weed biotypes could utilize similar P450 pathways for its detoxification.

Glutathione (B108866) S-Transferases (GSTs): GSTs are another major family of detoxification enzymes that catalyze the conjugation of glutathione to the herbicide molecule, rendering it more water-soluble and less toxic. nih.gov This conjugation step is a common phase II reaction in the detoxification of many xenobiotics, including some herbicides. nih.gov In black-grass (Alopecurus myosuroides), a weed known for developing extensive herbicide resistance, enhanced GST activity is a known mechanism of NTSR to various herbicides. frontiersin.org

Table 1: Key Enzyme Families in Herbicide Metabolic Resistance

| Enzyme Family | Function | Example of Implicated Herbicide Class |

| Cytochrome P450 Monooxygenases (P450s) | Oxidation, hydroxylation, demethylation of herbicides. | Sulfonylureas uwa.edu.au |

| Glutathione S-Transferases (GSTs) | Conjugation of glutathione to herbicides. | Various, including some sulfonylureas nih.govfrontiersin.org |

Altered Herbicide Sequestration or Compartmentalization

Resistant plants may also prevent the herbicide from reaching its target site in the chloroplast by sequestering it in other cellular compartments, such as the vacuole, or by restricting its movement within the plant. This mechanism reduces the effective concentration of the herbicide at the site of action. While this has been documented for other herbicides, specific research demonstrating the sequestration of this compound in resistant weeds is not currently available in the public domain.

Physiological and Biochemical Adaptations in Resistant Biotypes

Resistance to herbicides can also be associated with broader physiological and biochemical changes in the plant. These adaptations can help the plant tolerate the stress induced by the herbicide. For instance, some resistant biotypes exhibit enhanced activity of antioxidant enzymes, which can mitigate the oxidative stress that often follows herbicide application. Studies on other sulfonylurea herbicides have shown that resistant biotypes may have altered growth characteristics or resource allocation, though these effects can vary and are not always indicative of a fitness penalty.

Evolutionary Dynamics of Resistance Development

The evolution of herbicide resistance in a weed population is a process of natural selection. The repeated use of herbicides with the same mode of action, such as this compound and other ALS inhibitors, imposes strong selective pressure on weed populations.

Individuals with pre-existing traits that confer even a low level of resistance are more likely to survive and reproduce, passing these traits to their offspring. Over generations, the frequency of these resistance traits increases in the population.

The development of resistance can follow several trajectories:

Target-site resistance (TSR): This involves mutations in the gene encoding the target enzyme (ALS, in this case), which is a common mechanism of resistance to sulfonylureas. nih.gov

Non-target-site resistance (NTSR): This can evolve independently or in combination with TSR. NTSR, particularly when based on enhanced metabolism, can be a more challenging issue for weed management as it can confer cross-resistance to herbicides from different chemical families. nih.gov

The initial frequency of resistant individuals in a population is a key factor in how quickly resistance evolves. nih.gov For ALS inhibitors, studies have shown that resistant individuals can exist in untreated populations at low frequencies, providing the raw material for selection. nih.gov The combination of high selection pressure, the vast number of seeds produced by many weed species, and the potential for gene flow through pollen and seed dispersal can lead to the rapid spread of resistance.

The evolution of resistance to sulfonylurea herbicides like this compound is a significant concern in agriculture, underscoring the importance of integrated weed management strategies that include the rotation of herbicides with different modes of action to mitigate selection pressure.

Advanced Methodological and Analytical Frameworks in Iofensulfuron Sodium Research

Analytical Chemistry for Trace Quantification in Environmental and Biological Matrices

The accurate measurement of iofensulfuron-sodium at trace levels is critical for understanding its environmental fate and potential biological impact. This requires highly selective and sensitive analytical methods capable of detecting minute concentrations in complex samples like soil, water, and biological tissues.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applications

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a primary technique for the determination of sulfonylurea herbicides, including this compound. nih.govresearchgate.net This method offers exceptional sensitivity and selectivity, which is crucial for detecting the low concentrations at which these herbicides are typically found. scirp.orgdss.go.th The UHPLC system provides rapid and efficient separation of analytes, while the MS/MS detector allows for precise identification and quantification based on the mass-to-charge ratio of the parent molecule and its fragments. researchgate.netmdpi.com

Methodologies have been developed for the simultaneous determination of multiple sulfonylurea herbicides in various matrices. For instance, a UPLC-MS/MS method was established for analyzing fifteen sulfonylurea herbicides in ginseng, involving extraction with acetonitrile (B52724) and clean-up using a solid-phase extraction (SPE) cartridge. nih.gov In another application, a sensitive UPLC-MS/MS method was developed to determine five herbicides in soil, demonstrating the technique's robustness. For the analysis of 20 sulfonylurea herbicides in animal-derived foods, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed using an Eclipse AAA column and gradient elution. researchgate.net

The performance of these methods is often validated according to international guidelines, assessing parameters like linearity, recovery, repeatability, and limits of detection (LOD) and quantification (LOQ). scirp.orgresearchgate.net For example, a method for analyzing ten sulfonylurea herbicides in water reported mean recoveries between 81.2% and 104.9%, with LODs below 0.074 µg/L. scirp.org Similarly, a method for seven sulfonylureas in tomatoes achieved recoveries of 70–120% with LOQs between 0.008–0.009 mg kg−1. researchgate.net

| Analytical Parameter | Reported Value Range | Matrix | Reference |

| Mean Recovery | 81.2% - 104.9% | Water | scirp.org |

| Mean Recovery | 70% - 120% | Tomatoes | researchgate.net |

| Mean Recovery | 66.1% - 112.1% | Animal-derived foods | researchgate.net |

| Limit of Detection (LOD) | < 0.074 µg/L | Water | scirp.org |

| Limit of Detection (LOD) | 0.003 mg kg⁻¹ | Tomatoes | researchgate.net |

| Limit of Detection (LOD) | 0.5 - 2.5 µg/kg | Animal-derived foods | researchgate.net |

| Limit of Quantification (LOQ) | < 0.244 µg/L | Water | scirp.org |

| Limit of Quantification (LOQ) | 0.008–0.009 mg kg⁻¹ | Tomatoes | researchgate.net |

| Limit of Quantification (LOQ) | 0.2-5.0 μg/kg | Sweet corn & green beans | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool used in the study of sulfonylurea herbicides, particularly for identifying their degradation products or metabolites. mdpi.comresearchgate.net Due to the low volatility and thermal instability of sulfonylureas, direct analysis by GC is often not feasible. dss.go.thscielo.br Therefore, a derivatization step is typically required to convert the analytes into more volatile and thermally stable compounds suitable for GC analysis. dss.go.thscielo.br

GC-MS has been successfully employed to identify metabolites of sulfonylurea herbicides in various studies. For instance, the degradation products of nicosulfuron (B1678754) and thifensulfuron-methyl (B1681301) were analyzed by gas chromatography with a triple quadrupole mass detector (GC–QQQ). researchgate.net In another study, GC-MS was used to identify degradation products of chlorimuron-ethyl (B22764) after an electroflotation treatment. mdpi.com The analysis of metsulfuron-methyl (B1676535) and its soil metabolites also utilized GC-MS after a derivatization step with diazomethane (B1218177). tandfonline.com

The identification of metabolites is crucial for understanding the complete environmental fate of the parent compound. For example, in the photochemical degradation of pyrazosulfuron-ethyl, GC-MS analysis helped identify 2-amino-4,6-dimethoxypyrimidine (B117758) as a primary photoproduct. scielo.br

Accelerated Solvent Extraction (ASE) and Other Sample Preparation Techniques

Effective sample preparation is a critical step to isolate and concentrate this compound from complex matrices and remove interfering substances prior to instrumental analysis. researchgate.netoup.com A variety of extraction techniques have been developed for sulfonylurea herbicides.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method, particularly for pesticide residue analysis in food and agricultural products. researchgate.netsigmaaldrich.comiaea.org The procedure involves an initial extraction with an organic solvent (commonly acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interferences like lipids, sugars, and pigments. hawach.compragolab.cz The combination of QuEChERS with techniques like UPLC-MS/MS provides a high-throughput approach for analyzing sulfonylurea herbicides in complex matrices. scirp.orgresearchgate.net

Other sample preparation techniques for sulfonylurea herbicides include:

Solid-Phase Extraction (SPE) : Widely used for cleanup and concentration of analytes from liquid samples. researchgate.netoup.com

Microwave-Assisted Extraction (MAE) : Uses microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) : A miniaturized extraction technique that uses a small amount of extraction solvent dispersed in the sample, offering high enrichment factors. scirp.org

| Sample Preparation Technique | Principle | Common Matrices | Reference |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Solid and semi-solid samples (e.g., soil). | thermofisher.comlcms.cz |

| QuEChERS | Extraction with acetonitrile and salts, followed by d-SPE cleanup. | Fruits, vegetables, soil, water. | scirp.orgresearchgate.netsigmaaldrich.com |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. | Water, soil extracts, food extracts. | researchgate.netoup.com |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvents for faster extraction. | Soil. | researchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of a small volume of extraction solvent in an aqueous sample. | Water. | scirp.org |

Strategies for Derivatization in Complex Sample Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, which is often essential for the analysis of sulfonylurea herbicides by gas chromatography. dss.go.thresearchgate.net The primary goals of derivatization in this context are to increase the volatility and thermal stability of the compounds. dss.go.thresearchgate.net

Several derivatization strategies have been explored for sulfonylurea herbicides:

Alkylation (e.g., Methylation) : This is a common approach where active hydrogens in the molecule are replaced with an alkyl group. researchgate.net Diazomethane was used to methylate metsulfuron-methyl and its metabolites before GC-MS analysis. tandfonline.com However, reagents like diazomethane are hazardous and require careful handling.

Acylation : This involves the reaction of the analyte with an acylating agent. semanticscholar.org

Silylation : This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.net

The choice of derivatization reagent and reaction conditions is critical for achieving efficient and reproducible derivatization. For example, a method for analyzing bensulfuron-methyl (B33747) in water optimized the derivatization procedure using (C2H5)2O·BF3, with optimal conditions determined to be a 45-minute reaction time at 55°C. nih.gov It is important to note that some derivatization procedures can be time-consuming and may introduce artifacts. scielo.brresearchgate.net For instance, while the BF3-Methanol method is efficient, it can be unstable and form artifacts. researchgate.net

In Silico and Computational Approaches

Computational methods play an increasingly important role in herbicide research, providing insights into the molecular mechanisms of action and guiding the design of new compounds.

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

The primary target of sulfonylurea herbicides, including this compound, is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). researchgate.netnih.govresearchgate.net This enzyme is essential for the biosynthesis of branched-chain amino acids in plants. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the herbicide) when bound to a receptor (the ALS enzyme) to form a stable complex. frontiersin.orgresearchgate.net These simulations help to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitory activity of the herbicide. researchgate.net Studies have used molecular docking to investigate the binding of various sulfonylurea herbicides to the ALS active site, revealing how mutations in the enzyme can confer resistance. frontiersin.orgresearchgate.net For example, docking studies have shown that the binding energy of herbicides to resistant ALS variants is often lower than to the susceptible (wild-type) enzyme. frontiersin.org

Molecular dynamics (MD) simulations can further complement docking studies by providing a dynamic view of the ligand-enzyme complex over time. These simulations can reveal the stability of the binding pose predicted by docking and highlight the flexibility of both the ligand and the enzyme's active site. nih.gov Computational studies have been extensively used to analyze the stable structures of sulfonylurea molecules and have identified that intramolecular hydrogen bonding and π–π interactions between aromatic rings are key factors for their stability. nih.govacs.org

These computational approaches are powerful tools for elucidating the structural basis of herbicide action and resistance, and can aid in the rational design of new herbicides that are effective against resistant weed populations. nih.govacs.org

Predictive Modeling of Environmental Fate and Exposure

Predictive modeling is a cornerstone in the environmental risk assessment of herbicides like this compound, providing crucial estimates of its persistence and distribution in various environmental compartments. Regulatory bodies in regions like the European Union utilize sophisticated simulation models to calculate Predicted Environmental Concentrations (PECs) for soil (PECsoil) and surface water (PECsw). bayer.comoup.com These models, such as those from the FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) initiative, integrate data on the compound's properties, application patterns, and specific geoclimatic scenarios to forecast its behavior. bayer.comresearchgate.net

For instance, models like FOCUS PEARL and PELMO are employed to calculate PECs in groundwater (PECgw) by simulating leaching through the soil profile. bayer.com For soil concentration predictions, calculations are often based on a first-tier approach using parameters like a standard soil mixing depth and bulk density, combined with substance-specific data such as the laboratory-measured dissipation time (DT50). bayer.com These models are essential for anticipating potential long-term exposure and ensuring that concentrations remain below levels that could pose a risk. europa.eu

To complement and validate these computational models, higher-tier experimental studies are conducted. Outdoor stream mesocosm studies are particularly valuable as they simulate realistic, worst-case exposure scenarios in a controlled but environmentally relevant setting. researchgate.netrptu.deresearchgate.net In such studies, a pulse exposure of this compound is introduced into the system, followed by a clean-water flushing period, mimicking typical stream conditions after a runoff event. researchgate.net Researchers monitor the dissipation of the herbicide from the water phase and its partitioning into organic matrices like aquatic plants and leaf litter. researchgate.netkobv.de This approach allows for a direct comparison between modeled predictions and measured concentrations under semi-natural conditions, refining the accuracy of the risk assessment. researchgate.net

Environmental Fate Modeling Parameters for Sulfonylureas

| Model/Study Type | Purpose | Key Parameters & Inputs | Example Output | Relevant Source |

|---|---|---|---|---|

| FOCUS Models (PEARL, PELMO) | Predictive calculation of herbicide concentration in groundwater and soil. | Application rate, DT50 values, soil properties, climate data. | Predicted Environmental Concentration in groundwater (PECgw). | bayer.com |

| Stream Mesocosm Study | Experimental simulation of environmental fate and effects under realistic stream conditions. | Pulse exposure concentration, flow rate, flushing period, organic matrices. | Measured dissipation rates in water; bioaccumulation in plants. | researchgate.netresearchgate.net |

| Water-Sediment System Study | Investigate degradation kinetics in aquatic systems. | Radiolabeled compound, light/dark conditions, presence of co-formulants (e.g., fungicides). | Degradation half-life (DT50/DT90) in the total system. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Herbicide Design

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in the design and optimization of new herbicides. wikipedia.org These mathematical models establish a correlation between the chemical structure of a compound and its biological activity, allowing researchers to predict the potency of novel molecules before they are synthesized. wikipedia.org For sulfonylurea herbicides, including analogues of this compound, QSAR studies are pivotal in understanding the structural features that govern their inhibitory effect on the target enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). acs.orgresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely applied. acs.orgresearchgate.net These techniques analyze the steric (shape) and electrostatic (charge distribution) fields of a series of molecules to build a predictive model. researchgate.net Studies on sulfonylureas have shown that both steric and electrostatic fields significantly contribute to their herbicidal activity. researchgate.net For example, CoMFA models have demonstrated that the steric field often has a larger contribution to the activity than the electrostatic field. researchgate.net CoMSIA models can further incorporate hydrophobic and hydrogen-bond acceptor fields, providing a more detailed understanding of the inhibitor-enzyme interactions. acs.orgresearchgate.net The resulting 3D contour maps from these analyses provide a visual guide, highlighting regions where bulky groups, positive or negative charges, or hydrophobic substituents would enhance or decrease the herbicidal activity, thus guiding the design of more potent compounds. acs.orgresearchgate.net

Other methods, such as Multivariate Image Analysis applied to QSAR (MIA-QSAR), use 2D images of the chemical structures to generate descriptors, creating highly predictive models that are comparable to 3D approaches. nih.govnih.gov The robustness of any QSAR model is validated statistically through parameters like the cross-validated correlation coefficient (q² or rcv²) and the non-cross-validated correlation coefficient (r²), with higher values indicating strong predictive ability. acs.orgresearchgate.netnih.gov

QSAR Model Data for Sulfonylurea Herbicides

| QSAR Method | Key Findings/Contributions | Validation Parameters (Example) | Significance for Herbicide Design | Relevant Source |

|---|---|---|---|---|

| CoMFA | Analyzes steric and electrostatic fields. Found that steric contributions (e.g., 61.5-79.1%) are often dominant over electrostatic fields (e.g., 20.9-38.5%) for activity. | rcv² = 0.806, r² = 0.995 | Provides 3D maps to guide substitution patterns for optimal shape and charge. | researchgate.net |

| CoMSIA | Evaluates steric, electrostatic, hydrophobic, and H-bond acceptor/donor fields. | q² > 0.5 indicates good predictive potential. | Identifies key features for intermolecular interactions between the inhibitor and the enzyme active site. | acs.orgresearchgate.net |

| MIA-QSAR | A 2D image-based approach. Models showed high predictive ability comparable to 3D methods. | r² = 0.936, q² = 0.741 | Offers a suitable alternative tool for predicting the activity of novel herbicides from 2D structures. | nih.govnih.gov |

Synthetic and Derivatization Methodologies for this compound and Analogues

Novel Synthetic Routes and Process Optimization

The chemical synthesis of Iofensulfuron is achieved through a multi-step process starting from readily available raw materials. chemicalbook.com A reported synthetic route begins with 2-aminobenzenesulfonic acid. chemicalbook.com The first key step is a Sandmeyer iodination reaction, which converts the amino group of 2-aminobenzenesulfonic acid into an iodo group, yielding 2-iodobenzenesulfonic acid. chemicalbook.com This intermediate is then transformed into its corresponding sulfonamide, 2-iodobenzenesulfonamide, through sequential treatment with a chlorinating agent like phosphorus pentachloride followed by reaction with ammonium (B1175870) hydroxide. chemicalbook.com

The final stage of the synthesis involves coupling the 2-iodobenzenesulfonamide with an appropriate heterocyclic partner. One reported manufacturing route involves the reaction of the sulfonamide with a phenyl carbamate (B1207046) derivative of the triazine heterocycle (specifically, carbamate 106 in the literature) to form the sulfonylurea bridge, yielding the final Iofensulfuron molecule. chemicalbook.com An alternative, though less detailed, proposed pathway involves reacting the sulfonamide with phosgene (B1210022) to create a sulfonyl isocyanate intermediate, which would then react with the aminotriazine (B8590112) heterocycle (4-methoxy-6-methyl-1,3,5-triazin-2-amine) to complete the structure. chemicalbook.com

Process optimization is critical for the large-scale industrial production of any agrochemical, aiming to enhance yield, reduce costs, simplify operations, and minimize environmental impact. rsc.org General optimization strategies that can be applied to the synthesis of Iofensulfuron and its intermediates include exploring the effects of reaction conditions such as temperature, solvent, and the type of base used to improve yield and selectivity. rsc.org Furthermore, modern techniques like photoinduced reactions or microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to traditional thermal methods. rsc.orgwjpmr.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical research, aiming to identify the specific structural features of a molecule that are responsible for its biological activity. gardp.org In the context of this compound, derivatization is the strategic synthesis of a series of structural analogues to probe the SAR for herbicidal activity. researchgate.netresearchgate.net By systematically modifying different parts of the Iofensulfuron molecule—the phenyl ring, the sulfonylurea bridge, or the triazine heterocycle—and evaluating the herbicidal potency of each new derivative, chemists can deduce which functional groups are essential for binding to the target ALS enzyme. researchgate.netnih.gov

For sulfonylureas, SAR studies have revealed several key principles. For instance, the substituents on both the aryl and heterocyclic rings play a crucial role. researchgate.net Derivatization strategies often involve synthesizing analogues with various electron-withdrawing or electron-donating groups at different positions on the phenyl ring to understand their electronic and steric effects on activity. researchgate.net Similarly, modifications to the substituents on the heterocyclic ring (e.g., changing the methyl or methoxy (B1213986) groups on the triazine ring of Iofensulfuron) can significantly impact potency and crop selectivity. researchgate.net Some research has even challenged initial SAR guidelines by showing that certain monosubstituted pyrimidine (B1678525) sulfonylureas can retain excellent herbicidal activity, leading to the development of new commercial products. nih.gov These studies provide valuable information for the rational design of new derivatives with improved efficacy or a different weed control spectrum. gardp.orgnih.gov

Preparation of Labeled Compounds for Metabolic and Fate Studies

To understand the metabolic pathways of this compound in crops and its environmental fate (its degradation, transport, and persistence in soil and water), it is essential to use labeled compounds. nih.govrsc.org This is typically achieved by incorporating a radioactive isotope, most commonly Carbon-14 (¹⁴C), or a stable isotope into the molecule's structure. nih.govresearchgate.net

The synthesis of radiolabeled Iofensulfuron has been documented, specifically as [phenyl-UL-¹⁴C]–Iofensulfuron, where the ¹⁴C is uniformly distributed within the phenyl ring. researchgate.net This labeled version allows researchers to conduct toxicokinetic experiments, tracing the uptake, translocation, and potential metabolic breakdown of the herbicide within plants like Myriophyllum spicatum. researchgate.net

The general synthetic strategy for labeling sulfonylurea herbicides involves a multi-step synthesis where one of the starting materials contains the isotopic label. researchgate.net For example, in the synthesis of other labeled sulfonylureas, a [¹⁴C]guanidine or [¹⁴C]cyanamide has been used to construct the labeled pyrimidine or triazine heterocycle, respectively. researchgate.net Alternatively, the labeled aryl sulfonamide can be prepared and then coupled with the heterocyclic component. nih.gov The preparation of these labeled compounds is a regulatory requirement for pesticide registration, as the data from these studies are crucial for conducting comprehensive risk assessments for humans and the environment. nih.govnih.govresearchgate.net

Emerging Research Directions and Sustainable Agrochemical Innovations

Integrated Weed Management Strategies Incorporating Iofensulfuron-sodium

Integrated Weed Management (IWM) combines multiple weed control tactics to achieve long-term, sustainable solutions. The inclusion of this compound in IWM programs involves its strategic use in combination with other chemical and cultural methods to enhance efficacy and mitigate the evolution of herbicide resistance.

The performance of this compound can be optimized through carefully selected tank mixtures with other herbicides and the inclusion of adjuvants. Research and patent literature indicate that combining herbicides with different modes of action is a key strategy. agropages.com Mixing active ingredients can broaden the spectrum of controlled weeds and help delay the development of resistance. agropages.com

Studies on related sulfonylurea herbicides have shown that interactions in mixtures can be complex. For example, a study on iodosulfuron-methyl-sodium (B134614) combined with diflufenican (B1670562) found antagonistic effects on some weed growth metrics while observing slight synergism on others, underscoring that the outcome is dependent on the specific endpoint being measured. researchgate.net

Adjuvants play a critical role in enhancing herbicide performance. Patent filings reveal adjuvant compositions designed to improve the efficacy of herbicides like this compound. These formulations often contain components such as alkylglucamides, ammonium (B1175870) salts, and various glycols to improve the uptake and biological activity of the active ingredient. google.comjustia.comgoogleapis.com

Table 1: Investigated and Patented Combinations with Sulfonylureas

| Component Class | Specific Examples | Potential Benefit | Source(s) |

|---|---|---|---|

| Herbicides | Diflufenican, PPO inhibitors, Very long-chain fatty acid inhibitors | Varied interactions (synergistic to antagonistic), broader weed spectrum | researchgate.net, googleapis.com |

| Adjuvants | Alkylglucamides, Ammonium Sulfate, Propylene Glycol | Increased efficacy and uptake of the active ingredient | google.com, googleapis.com |

| Adjuvants | Polyoxyalkylene siloxanes, Polyoxyethylene/polyoxypropylene block copolymers | Improved formulation stability and performance | epo.org |

Integrating this compound into broader agricultural systems requires careful planning of crop rotations and cultural practices. Crop rotation is a cornerstone of sustainable agriculture, helping to manage weed populations, improve soil health, and reduce pest pressure. redekopmfg.comagrisource.org When using herbicides with soil residual activity, it is critical to adhere to crop rotation restrictions to prevent injury to subsequent, sensitive crops. msu.edu Regulatory science requires studies on pesticide residues in rotational crops to establish safe plant-back intervals. fao.org

Cultural practices can enhance the effectiveness of a weed management program that includes this compound. For instance, no-till farming has been shown to provide the necessary soil structure to support the timely post-emergence application of herbicides. plantprotection.pl Other practices such as adjusting fertilization timing and employing specific seeding methods can also contribute to a holistic weed control strategy. fao.org

Development of Resistance Management Protocols

The repeated use of any single herbicide mode of action can lead to the selection of resistant weed biotypes. As an ALS inhibitor, this compound belongs to a herbicide group (Group 2) for which resistance is a known and significant issue. epa.govscielo.br Proactive resistance management is therefore essential.

The development of rapid and accurate diagnostic tools is a major step forward in managing herbicide resistance. arvalis.fr These tools allow for the early detection of resistant weeds, enabling farmers to make informed decisions before resistance becomes a field-scale problem. arvalis.frportlandpress.com

For ALS inhibitors, resistance is frequently caused by target-site mutations in the ALS gene. nih.gov A common mutation involves a substitution of the amino acid proline at position 197. nih.govmdpi.com Molecular techniques can identify these specific genetic alterations.

Table 2: Molecular Tools for Sulfonylurea Resistance Detection

| Diagnostic Tool/Technique | Principle | Application | Source(s) |

|---|---|---|---|

| CAPS Markers | Cleaved Amplified Polymorphic Sequence markers detect gene mutations. | Used for diagnostic testing of resistant weed populations in a lab setting. | nih.gov, mdpi.com |

| LAMP Technology | Loop-mediated isothermal amplification can detect point mutations. | Being developed for portable, in-field devices for rapid diagnosis of target-site resistance. | portlandpress.com |

| DNA/Protein Diagnostics | Combined DNA and protein-based tests. | Can distinguish between target-site resistance (TSR) and non-target-site resistance (NTSR) mechanisms. | portlandpress.com |

Effective herbicide stewardship is crucial for preserving the utility of compounds like this compound. This involves a multi-faceted approach grounded in Best Management Practices (BMPs). Key components of stewardship include:

Rotation of Herbicides: Alternating between herbicides with different modes of action to reduce selection pressure. redekopmfg.com

Use of Tank Mixes: Applying mixtures of herbicides with different modes of action to control a wider range of weeds and combat resistance. redekopmfg.com

Integration of Non-Chemical Methods: Incorporating cultural and mechanical weed control practices to reduce reliance on herbicides. googleapis.com

Monitoring and Reporting: Actively scouting for and reporting suspected cases of resistance to manufacturers or local extension specialists to track and manage its spread. epa.gov

Future Prospects in Herbicide Discovery and Design